molecular formula C12H11ClN6O2 B14688152 5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24749-05-1

5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14688152
CAS No.: 24749-05-1
M. Wt: 306.71 g/mol
InChI Key: XWVXPKMNCWOTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is a synthetic organic compound characterized by its unique diazenyl and pyrimidinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 2-chloro-4-nitroaniline followed by coupling with 4,6-dimethylpyrimidin-2-amine. The reaction is carried out under acidic conditions, often using hydrochloric acid and sodium nitrite to generate the diazonium salt, which then reacts with the pyrimidine derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. These methods can be optimized to produce the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the chloro or nitro groups .

Scientific Research Applications

5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

24749-05-1

Molecular Formula

C12H11ClN6O2

Molecular Weight

306.71 g/mol

IUPAC Name

5-[(2-chloro-4-nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C12H11ClN6O2/c1-6-11(7(2)16-12(14)15-6)18-17-10-4-3-8(19(20)21)5-9(10)13/h3-5H,1-2H3,(H2,14,15,16)

InChI Key

XWVXPKMNCWOTMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.